molecular formula C8H9F7O3 B12081515 2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate

2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate

Cat. No.: B12081515
M. Wt: 286.14 g/mol
InChI Key: GIYZPJLKIUHUGQ-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound with the molecular formula C8H9F7O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of 2,2-difluoroethanol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source. A common method includes:

    Reactants: 2,2-Difluoroethanol and 4,4,5,5,5-pentafluoropentanol.

    Catalyst: A base such as potassium carbonate.

    Solvent: Anhydrous conditions using solvents like dichloromethane.

    Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere to prevent moisture interference.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: Due to the presence of fluorine atoms, the compound is susceptible to nucleophilic attack, leading to substitution reactions.

    Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted fluorinated compounds.

    Hydrolysis: Production of 2,2-difluoroethanol and 4,4,5,5,5-pentafluoropentanol.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate is utilized in various fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, especially in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Applied in the production of specialty polymers and coatings that require high thermal and chemical resistance.

Mechanism of Action

The mechanism by which 2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate exerts its effects is primarily through its reactivity with nucleophiles and its ability to undergo hydrolysis. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved include:

    Nucleophilic Sites: The compound can react with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting or modifying their activity.

    Hydrolysis Pathways: The carbonate group can be hydrolyzed, releasing fluorinated alcohols that may interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoroethyl 4,4,5,5,5-tetrafluoropentyl carbonate
  • 2,2-Difluoroethyl 4,4,5,5,5-trifluoropentyl carbonate
  • 2,2-Difluoroethyl 4,4,5,5,5-hexafluoropentyl carbonate

Uniqueness

2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. The presence of five fluorine atoms on the pentyl chain and two on the ethyl group makes it particularly valuable in applications requiring high-performance materials.

This compound’s unique structure and properties make it a versatile tool in scientific research and industrial applications, distinguishing it from other fluorinated carbonates.

Properties

Molecular Formula

C8H9F7O3

Molecular Weight

286.14 g/mol

IUPAC Name

2,2-difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate

InChI

InChI=1S/C8H9F7O3/c9-5(10)4-18-6(16)17-3-1-2-7(11,12)8(13,14)15/h5H,1-4H2

InChI Key

GIYZPJLKIUHUGQ-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)(F)F)COC(=O)OCC(F)F

Origin of Product

United States

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